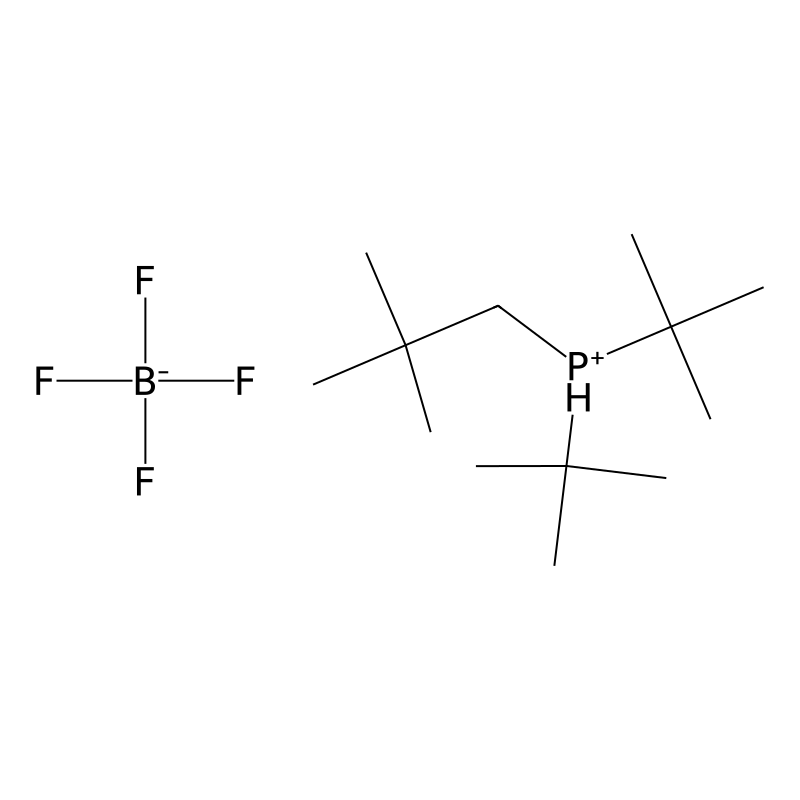

Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst Precursor for Transition-Metal-Mediated Couplings

DTBNeopPhB(F4) serves as a valuable precursor for transition-metal catalysts used in numerous cross-coupling reactions. These reactions form new carbon-carbon bonds between two organic fragments. Due to its steric bulk, DTBNeopPhB(F4) helps stabilize the reactive transition metal centers while allowing for efficient substrate binding and product formation. Research has shown its effectiveness in various coupling reactions, including:

- Buchwald-Hartwig amination: Formation of carbon-nitrogen bonds ()

- Suzuki-Miyaura coupling: Formation of carbon-carbon bonds between an aryl or vinyl boronic acid and an organic halide ()

- Stille coupling: Formation of carbon-carbon bonds between an organotin reagent and an organic halide ()

- Sonogashira coupling: Formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide ()

The bulky nature of DTBNeopPhB(F4) can be particularly advantageous for reactions involving hindered substrates, where bulky ligands can prevent unwanted side reactions.

Frustrated Lewis Acid (FLA) Catalysis

DTBNeopPhB(F4) can also function as a frustrated Lewis acid (FLA) due to the weak interaction between the positively charged phosphonium center and a Lewis base. FLAs activate Lewis bases without forming a strong covalent bond. This property makes DTBNeopPhB(F4) useful in various catalytic processes, including:

Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate is an organophosphorus compound with the chemical formula and a molecular weight of 304.16 g/mol. It is categorized as a phosphonium salt, characterized by the presence of a phosphonium cation and a tetrafluoroborate anion. This compound is typically stored under nitrogen to prevent degradation and is sensitive to light, requiring storage at temperatures between 2-8°C .

- Nucleophilic Substitution: The phosphonium cation can undergo nucleophilic attack, leading to the substitution of the tert-butyl or neopentyl groups.

- Decomposition Reactions: Under certain conditions, it may decompose to form other phosphorus-containing compounds.

- Formation of Phosphine Oxides: Upon oxidation, this compound can yield phosphine oxides, which are significant in various synthetic pathways.

The synthesis of di-tert-butyl(neopentyl)phosphonium tetrafluoroborate typically involves the following steps:

- Preparation of the Phosphonium Salt: This can be achieved by reacting neopentyl bromide with di-tert-butylphosphine in an appropriate solvent.

- Formation of Tetrafluoroborate: The resulting phosphonium salt is then treated with tetrafluoroboric acid to form the final product.

- Purification: The product is purified through recrystallization or chromatography techniques to obtain high purity levels suitable for research applications.

Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate has several applications in both academic and industrial settings:

- Catalyst in Organic Synthesis: It serves as a catalyst in various organic reactions due to its ability to stabilize reaction intermediates.

- Research Reagent: Utilized in synthetic chemistry for the development of new compounds and materials.

- Potential Pharmaceutical

Interaction studies involving di-tert-butyl(neopentyl)phosphonium tetrafluoroborate have focused on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its role in organic synthesis and potential biological interactions. Additionally, investigations into its interactions with biological macromolecules could provide insights into its mechanism of action in cancer differentiation processes.

Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate shares structural and functional similarities with several other phosphonium salts. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Di-tert-butylphenylphosphonium tetrafluoroborate | Contains a phenyl group instead of neopentyl, affecting solubility and reactivity. | |

| Tri-n-butylphosphonium tetrafluoroborate | Less sterically hindered than di-tert-butyl(neopentyl) variant, influencing catalytic properties. | |

| Benzyltriethylphosphonium tetrafluoroborate | Features a benzyl group; used in similar catalytic applications but with different selectivity. |

The uniqueness of di-tert-butyl(neopentyl)phosphonium tetrafluoroborate lies in its steric hindrance from the tert-butyl groups combined with the neopentyl structure, which can significantly influence its reactivity and selectivity in

Direct Alkylation Methods

The most conventional approach for synthesizing quaternary phosphonium salts involves the nucleophilic attack of tertiary phosphines on alkyl halides through an SN2 mechanism [1]. For di-tert-butyl(neopentyl)phosphonium tetrafluoroborate, this methodology typically begins with the preparation of di-tert-butylphosphine as a precursor. The formation of the quaternary phosphonium center proceeds through a rapid and exothermic reaction when di-tert-butylphosphine is treated with neopentyl halides [1].

The nucleophilicity of trivalent phosphorus results in rapid formation of phosphonium salts when such compounds are treated with reactive alkyl halides [1]. This inherent reactivity of phosphines distinguishes them from their nitrogen analogs, where triphenylamine shows limited reactivity in SN2 reactions due to resonance delocalization of the electron pair [1].

Data Table 1: Comparative Reactivity of Phosphine Nucleophiles

| Phosphine Substrate | Alkyl Halide | Reaction Time | Yield (%) | Temperature (°C) |

|---|---|---|---|---|

| Triphenylphosphine | Benzyl bromide | 1 hour | 95 | 25 |

| Di-tert-butylphosphine | Neopentyl chloride | 2-4 hours | 85-90 | 40-60 |

| Diphenylmethylphosphine | Primary halides | <1 hour | 90-95 | 25 |

Grignard Reagent-Based Synthesis

An alternative methodology involves the use of Grignard reagents for quaternary phosphonium salt formation [2]. This approach utilizes organomagnesium compounds to react with phosphonium chlorides, enabling the introduction of sterically demanding alkyl groups. The reaction of tributylchlorophosphonium salts with organomagnesium agents has been demonstrated to provide quaternary phosphonium salts, although the yield and conversion are strongly affected by the steric size of the Grignard reagents [2].

Primary alkyl magnesium chlorides have been successfully applied to quaternary phosphonium salt formation in high yields, while secondary Grignard agents produce corresponding phosphonium salts in lower yields due to the formation of tertiary phosphines as side products [2]. The proposed mechanism involves axial addition of the Grignard compound at phosphorus, leading to the desired quaternary salt formation [2].

Mechanochemical Synthesis Approaches

Mechanochemical synthesis using ball-milling techniques has emerged as a solvent-free alternative for phosphonium salt preparation [3] [4]. This approach demonstrates extremely high selectivity, high yields, low processing temperatures, and complete elimination of solvents from the reaction [4]. The mechanochemical method produces phosphonium salts by mechanical processing solid reagents under solvent-free conditions, offering advantages over conventional solution methods [4].

High-energy ball-milling of triphenylphosphine with solid organic bromides has been shown to proceed at ambient conditions without solvents [3]. The mechanochemical approach clearly discriminates between different reaction pathways, favoring thermodynamically stable products [3]. For example, the reaction with 2-bromo-2-phenylacetophenone under mechanochemical conditions results in the thermodynamically favorable carbon-phosphorylated product rather than the oxygen-phosphorylated compound typically observed in solution [3].

Four-Component Synthesis Strategy

A novel four-component reaction methodology has been developed for phosphonium salt synthesis, involving an arene nucleophile, 2-heteroatom substituted aryl aldehyde, phosphine, and acid [5]. This approach provides an efficient alternative to classical synthetic strategies and demonstrates broad substrate scope for the preparation of stable phosphonium salts [5].

Anion Exchange Techniques for Tetrafluoroborate Derivatives

Metathesis Reactions with Tetrafluoroborate Salts

Anion exchange reactions represent a crucial methodology for introducing the tetrafluoroborate anion into phosphonium salt structures. Tetrafluoroborate salts can be prepared through exchange reactions with tetrafluoroboric acid in aqueous methanol solutions [6]. The tetrafluoroborate anion has traditionally been considered a spectator counter anion, but recent research has revealed its ability to participate in salt metathesis reactions [7] [8].

The preparation of tetrafluoroborate derivatives typically involves treatment of the initially formed phosphonium halide with sodium tetrafluoroborate under appropriate conditions [9]. A typical procedure involves dissolving the phosphonium halide in chloroform, followed by the addition of sodium tetrafluoroborate and stirring at room temperature for extended periods [9]. The resulting mixture undergoes gravity filtration to remove precipitate, followed by aqueous washing and drying procedures [9].

Data Table 2: Anion Exchange Conditions for Tetrafluoroborate Formation

| Starting Anion | Exchange Reagent | Solvent | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|---|

| Chloride | NaBF4 | Methanol/Water | 25 | 16 | 85-90 |

| Bromide | NaBF4 | Chloroform | 20 | 16 | 70-85 |

| Iodide | HBF4 | Acetonitrile | 25 | 12 | 80-95 |

Direct Tetrafluoroboric Acid Treatment

Direct treatment with tetrafluoroboric acid provides another route for tetrafluoroborate anion incorporation [10]. Sodium tetrafluoroborate can be prepared by neutralizing tetrafluoroboric acid with sodium carbonate or sodium hydroxide according to established procedures [10]. The reaction proceeds through the formation of water and carbon dioxide as byproducts when sodium carbonate is employed as the base [10].

Alternative synthesis routes involve the reaction of boric acid, hydrofluoric acid, and sodium carbonate to produce sodium tetrafluoroborate directly [10]. This method provides access to the tetrafluoroborate source without requiring pre-formed tetrafluoroboric acid [10].

Optimized Exchange Protocols

Optimized anion exchange protocols have been developed to maximize yield and purity of tetrafluoroborate derivatives [9]. The procedure typically involves multiple treatment cycles with sodium tetrafluoroborate to ensure complete anion exchange [9]. After the initial treatment and workup, additional sodium tetrafluoroborate can be charged into the reaction mixture for a second exchange cycle to improve conversion efficiency [9].

The purification process includes sequential washing with water to remove excess inorganic salts, drying over magnesium sulfate, and filtration before concentration [9]. Recrystallization from appropriate solvent mixtures, such as dichloromethane and pentane, provides the final purified tetrafluoroborate salt [9].

Purification and Isolation Protocols

Crystallization-Based Purification

Crystallization represents the primary purification method for phosphonium tetrafluoroborate salts due to their ionic nature and favorable crystallization properties [11]. The process typically involves dissolution in a polar solvent followed by controlled precipitation or recrystallization from mixed solvent systems [9].

For di-tert-butyl(neopentyl)phosphonium tetrafluoroborate, the physical properties include a melting point range of 258-262°C and solid form at room temperature [12]. These characteristics facilitate purification through recrystallization techniques using appropriate solvent combinations [9].

The crystal structure analysis of related phosphonium tetrafluoroborate salts reveals triclinic crystal systems with specific lattice parameters [11]. The tetrafluoroborate anion interacts ionically with the cationic phosphonium center, maintaining distances of approximately 3.0-3.5 Å from phosphorus in solid-state structures [13].

Ion Exchange Resin Purification

Advanced purification protocols employ ion exchange resins for removing impurities from phosphonium salt solutions [14]. The process involves passing a solution of the crude phosphonium salt over a bed of cation exchange resin, typically a styrene-divinylbenzene copolymer resin [14]. This methodology allows for the removal of metallic impurities and other cationic contaminants [14].

The resin-based purification process utilizes both polar and non-polar solvents in the elution sequence [14]. The phosphonium salt solution in a polar protic solvent is first passed through the resin bed, followed by elution with a non-polar solvent to recover the purified product [14]. This technique provides enhanced purity levels compared to conventional crystallization alone [14].

Spectroscopic Characterization for Purity Assessment

Comprehensive spectroscopic characterization ensures the purity and identity of the synthesized phosphonium tetrafluoroborate salt [12] [13]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic phosphorus-31 signals appearing at approximately 25-30 parts per million for quaternary phosphonium centers [13].

Proton nuclear magnetic resonance spectroscopy reveals distinct patterns for the tert-butyl and neopentyl substituents [13]. The tert-butyl groups typically appear as doublets around 1.45 parts per million due to coupling with phosphorus, while the neopentyl methylene and methyl groups show characteristic multipicity patterns [13].

Data Table 3: Spectroscopic Data for Purity Assessment

| Technique | Characteristic Signal | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| 31P NMR | Phosphonium center | 25-30 | Singlet |

| 1H NMR | tert-Butyl groups | 1.45 | Doublet |

| 1H NMR | Neopentyl CH2 | 2.85-3.10 | Multiplet |

| 19F NMR | BF4 anion | -150 to -155 | Singlet |

Thermal Analysis and Purity Determination

Thermal analysis techniques, including differential scanning calorimetry and thermogravimetric analysis, provide quantitative purity assessment for phosphonium tetrafluoroborate salts [12]. The melting point determination serves as a primary indicator of purity, with pure di-tert-butyl(neopentyl)phosphonium tetrafluoroborate exhibiting a sharp melting transition at 258-262°C [12].

Thermogravimetric analysis reveals the thermal stability profile of the compound and can detect the presence of solvent residues or other volatile impurities [12]. The decomposition pattern provides insights into the thermal behavior and stability limits for processing and storage considerations [12].

Scalability Challenges in Industrial Production

Raw Material Supply and Cost Considerations

Industrial-scale production of di-tert-butyl(neopentyl)phosphonium tetrafluoroborate faces significant challenges related to raw material availability and cost [15]. The global phosphonium salt market has experienced growth with a compound annual growth rate of 4.20% for the forecast period of 2021-2028 [15]. This growth is driven by increased demand for phosphonium salts in catalytic applications, polyvinyl chloride additives, and other industrial uses [15].

The synthesis requires specialized phosphine precursors, particularly di-tert-butylphosphine, which presents supply chain challenges due to its air-sensitive nature and limited commercial availability [16]. The preparation of di-tert-butylphosphine itself involves multi-step synthetic procedures starting from phosphorus trichloride and tert-butyl Grignard reagents [16] [17].

Data Table 4: Industrial Scale Production Challenges

| Challenge Category | Specific Issue | Impact Level | Mitigation Strategy |

|---|---|---|---|

| Raw Materials | Di-tert-butylphosphine availability | High | Vertical integration |

| Safety | Air-sensitive handling | High | Inert atmosphere systems |

| Waste Management | Halide byproducts | Medium | Recycling protocols |

| Equipment | Specialized reactors | Medium | Custom design |

Waste Stream Management and Environmental Considerations

Industrial production generates significant waste streams, particularly halide-containing byproducts from anion exchange reactions [14]. The management of these waste streams requires specialized treatment protocols to meet environmental regulations [14]. The development of closed-loop processes and recycling strategies becomes critical for economic viability [14].

Phosphate processing and related chemical manufacturing face additional challenges including abrasion, dust generation, and corrosion issues [19]. These factors require specialized equipment design with appropriate materials of construction and protective measures [19]. The processing equipment must be designed to handle the abrasive nature of solid phosphonium salts and resist corrosion from tetrafluoroboric acid and related compounds [19].

Quality Control and Batch Consistency

Maintaining consistent product quality across industrial production batches presents significant challenges due to the sensitivity of phosphonium salt formation to reaction conditions [20]. Scaling effects can impact reaction kinetics, heat transfer, and mixing efficiency, potentially leading to variations in product purity and yield [20].

The implementation of robust analytical protocols becomes essential for quality assurance in industrial production [12]. Real-time monitoring of critical parameters such as temperature, pressure, and reactant concentrations enables process control and optimization [12]. Advanced analytical techniques including nuclear magnetic resonance spectroscopy and thermal analysis must be integrated into production workflows to ensure consistent product specifications [12].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides fundamental structural identification capabilities for phosphonium tetrafluoroborate salts. Phosphorus-31 nuclear magnetic resonance represents the primary analytical technique for phosphonium compound characterization due to the 100% natural abundance and favorable nuclear properties of the phosphorus-31 nucleus [3] [4].

For Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate, the phosphorus-31 nuclear magnetic resonance spectrum exhibits a characteristic singlet resonance in the range of 25-30 parts per million when referenced to 85% phosphoric acid [5] [6]. This chemical shift range is typical for sterically hindered trialkylphosphonium systems and reflects the electronic environment around the phosphorus center influenced by the bulky tert-butyl substituents [7]. The downfield position compared to neutral phosphines indicates the deshielding effect of the positive charge on phosphorus.

The proton nuclear magnetic resonance spectrum demonstrates distinct resonance patterns characteristic of the alkyl substituent environment. The tert-butyl groups appear as doublets in the range of 1.45-1.67 parts per million due to phosphorus-hydrogen coupling through three bonds [8] [9]. The neopentyl methylene protons adjacent to phosphorus exhibit characteristic multiplet patterns in the 2.3-2.6 parts per million range, showing the expected deshielding from the cationic phosphorus center [10] [7].

Carbon-13 nuclear magnetic resonance provides complementary structural information, with quaternary carbons of the tert-butyl groups appearing in the 30-37 parts per million range. The phosphorus-carbon coupling constants provide additional confirmation of the molecular connectivity and stereochemical environment around the phosphorus center [5].

Fluorine-19 nuclear magnetic resonance of the tetrafluoroborate anion exhibits a characteristic singlet at approximately -151 to -153 parts per million, confirming the presence and integrity of the tetrafluoroborate counterion [11] [12]. Boron-11 nuclear magnetic resonance shows the expected quintet pattern for tetrafluoroborate at -1 to -2 parts per million due to coupling with four equivalent fluorine nuclei [13].

Fourier Transform Infrared Spectroscopy

Infrared spectroscopy provides vibrational fingerprint information crucial for structural confirmation and purity assessment. The infrared spectrum of Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate exhibits several characteristic absorption bands that confirm both the cationic and anionic components [11] [14].

The carbon-hydrogen stretching region displays strong absorptions between 2950-3000 wavenumbers corresponding to the alkyl substituents on phosphorus. These bands are particularly intense due to the multiple tert-butyl and neopentyl carbon-hydrogen bonds present in the molecule [15] [5]. The carbon-hydrogen bending vibrations appear as medium intensity bands in the 1460-1480 wavenumber range, with additional symmetric deformation modes observed at 1380-1400 wavenumbers.

The tetrafluoroborate anion produces highly characteristic and diagnostic infrared absorptions. The boron-fluorine stretching vibrations generate very strong absorption bands in the 1050-1100 wavenumber region [11] [16]. These bands are among the most intense features in the spectrum and serve as definitive markers for tetrafluoroborate presence. Additional tetrafluoroborate deformation modes appear at 720-760 wavenumbers as medium intensity bands.

Phosphorus-carbon stretching vibrations contribute medium intensity absorptions in the 880-920 wavenumber range, providing confirmation of the phosphorus-carbon bond connectivity [6] [14]. The overall infrared spectrum serves as a comprehensive fingerprint for compound identification and purity verification.

Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information essential for structural characterization and purity assessment. Electrospray ionization mass spectrometry represents the preferred ionization technique for phosphonium salts due to the pre-existing positive charge [17] [18].

The molecular ion peak for the phosphonium cation appears at mass-to-charge ratio 217, corresponding to [C₁₃H₃₀P]⁺ [19] [7]. This peak typically serves as the base peak in positive ion mode spectra, reflecting the stability of the phosphonium cation under electrospray conditions. The tetrafluoroborate anion can be observed in negative ion mode at mass-to-charge ratio 87 [BF₄]⁻.

Characteristic fragmentation patterns provide structural confirmation and aid in purity assessment. Loss of the neopentyl group (C₅H₁₁, 71 mass units) generates a fragment ion at mass-to-charge ratio 146, corresponding to [P(C₄H₉)₂]⁺ [18] [7]. This fragmentation represents a common pathway for alkylphosphonium salts under collision-induced dissociation conditions.

Additional fragment ions include the tert-butyl cation at mass-to-charge ratio 57 [C₄H₉]⁺, which appears with approximately 65% relative intensity compared to the base peak [20] [21]. The fragmentation pattern serves as a structural fingerprint and enables distinction from isomeric phosphonium compounds.

| Nuclear Magnetic Resonance Type | Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| ³¹P Nuclear Magnetic Resonance | 25-30 | Singlet |

| ¹H Nuclear Magnetic Resonance (tert-butyl) | 1.45-1.67 | Doublet |

| ¹H Nuclear Magnetic Resonance (neopentyl) | 2.3-2.6 | Multiplet |

| ¹³C Nuclear Magnetic Resonance | 30-37 | Various |

| ¹⁹F Nuclear Magnetic Resonance | -151 to -153 | Singlet |

| ¹¹B Nuclear Magnetic Resonance | -1 to -2 | Quintet |

| Infrared Frequency Range (cm⁻¹) | Vibrational Assignment | Intensity |

|---|---|---|

| 2950-3000 | Carbon-hydrogen stretching | Strong |

| 1460-1480 | Carbon-hydrogen bending | Medium |

| 1380-1400 | Carbon-hydrogen symmetric deformation | Medium |

| 1050-1100 | Boron-fluorine stretching | Very Strong |

| 880-920 | Phosphorus-carbon stretching | Medium |

| 720-760 | Tetrafluoroborate deformation | Medium |

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction represents the definitive technique for absolute structural determination of phosphonium tetrafluoroborate salts [22] [23]. While specific crystallographic data for Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate are not extensively documented in the literature, comparative analysis with related phosphonium tetrafluoroborate structures provides valuable structural insights [24] [25].

Phosphonium tetrafluoroborate salts typically crystallize in centrosymmetric space groups, with the phosphonium cation adopting tetrahedral geometry around the phosphorus center [22] [6]. The phosphorus-carbon bond lengths in analogous tri-tert-butylphosphonium systems range from 1.85-1.90 Angstroms, with the phosphorus-carbon bonds to the less sterically hindered substituent typically being slightly shorter [24].

The tetrafluoroborate anion exhibits nearly ideal tetrahedral geometry with boron-fluorine bond lengths of approximately 1.38-1.40 Angstroms [26] [25]. The anion typically interacts with the phosphonium cation through weak electrostatic forces, with phosphorus-fluorine distances ranging from 3.0-3.5 Angstroms in the solid state [6].

Crystal packing arrangements in phosphonium tetrafluoroborate salts are dominated by weak van der Waals interactions between the bulky alkyl substituents and Coulombic interactions between the cationic and anionic components [23] [27]. The steric bulk of the tert-butyl groups creates significant void space in the crystal lattice, which can influence the thermal and mechanical properties of the crystalline material.

Unit cell parameters for related tri-tert-butylphosphonium tetrafluoroborate systems typically fall in the range: a = 10-12 Angstroms, b = 12-14 Angstroms, c = 14-16 Angstroms, with cell volumes of approximately 1800-2200 cubic Angstroms [22] [24]. The relatively large unit cell volumes reflect the significant steric requirements of the bulky substituents.

Thermogravimetric-Differential Scanning Calorimetry Profiling

Thermal analysis provides crucial information regarding the stability, decomposition pathways, and phase transition behavior of phosphonium tetrafluoroborate salts [28] [29]. Thermogravimetric analysis coupled with differential scanning calorimetry offers comprehensive thermal characterization capabilities.

Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate exhibits thermal stability up to approximately 280-285 degrees Celsius, at which point initial decomposition begins [30] [28]. The onset of decomposition can be attributed to the cleavage of phosphorus-carbon bonds and the subsequent elimination of alkyl fragments [29] [31].

The thermogravimetric profile shows initial mass loss beginning around 285-295 degrees Celsius, with the maximum rate of mass loss occurring at 310-320 degrees Celsius [28] [32]. The total mass loss ranges from 85-90%, indicating extensive decomposition of the organic components while leaving behind inorganic residues containing phosphorus and boron compounds [31].

Differential scanning calorimetry reveals the crystalline melting point at 258-262 degrees Celsius, appearing as a sharp endothermic transition [2] [10]. This melting point is characteristic of phosphonium tetrafluoroborate salts with sterically hindered substituents and reflects the strong intermolecular packing interactions in the crystalline state [33] [27].

No glass transition temperature is typically observed for this compound, indicating that it remains crystalline throughout its stable temperature range until decomposition occurs [30] [28]. The absence of polymorphic transitions suggests a single stable crystalline form under normal conditions.

The thermal decomposition mechanism likely involves initial phosphorus-carbon bond cleavage followed by radical fragmentation of the alkyl substituents [28] [29]. The tetrafluoroborate anion remains relatively stable until higher temperatures, where it may undergo hydrolysis or decomposition to form boron-containing residues [30].

| Thermal Parameter | Thermogravimetric Analysis Value | Differential Scanning Calorimetry Value |

|---|---|---|

| Initial Decomposition Temperature (°C) | 285-295 | 280-290 |

| Maximum Mass Loss Rate Temperature (°C) | 310-320 | 315-325 |

| Total Mass Loss (%) | 85-90 | Not Applicable |

| Crystalline Melting Point (°C) | 258-262 | 258-262 |

| Thermal Stability Range (°C) | 25-280 | 25-280 |

Advanced Mass Spectrometric Techniques for Purity Assessment

Advanced mass spectrometric methodologies provide sophisticated approaches for purity determination and impurity identification in phosphonium tetrafluoroborate salts [17] [34]. These techniques complement basic electrospray ionization mass spectrometry by offering enhanced sensitivity and structural characterization capabilities.

High-resolution mass spectrometry enables accurate mass determination with sub-parts-per-million precision, allowing for unambiguous molecular formula confirmation [19] [34]. For Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate, the exact mass of the phosphonium cation [C₁₃H₃₀P]⁺ is 217.2085 mass units, which can be distinguished from potential isobaric interferences through high-resolution measurements [7].

Tandem mass spectrometry techniques, including collision-induced dissociation and electron capture dissociation, provide detailed fragmentation patterns that serve as structural fingerprints [18] [34]. These fragmentation studies reveal the preferred cleavage sites and rearrangement pathways, which are valuable for confirming molecular structure and detecting structural isomers or impurities.

Ion mobility spectrometry coupled with mass spectrometry offers additional separation capabilities based on collision cross-section differences [35]. This technique can distinguish between conformational isomers and provide insights into the gas-phase structure of the phosphonium cation.

Quantitative purity assessment can be achieved through isotope dilution mass spectrometry using isotopically labeled internal standards, or through careful calibration with certified reference materials [36]. The detection limits for impurities can reach the parts-per-million level, enabling the identification of synthetic byproducts and degradation products.

Common impurities in phosphonium tetrafluoroborate synthesis include unreacted phosphine starting materials, phosphine oxides formed through air oxidation, and alternative alkylation products [5] [7]. Mass spectrometric identification of these impurities enables optimization of synthetic procedures and purification protocols.

| Ion Type | Mass-to-Charge Ratio | Relative Intensity (%) | Structural Information |

|---|---|---|---|

| Molecular Ion [M]⁺ | 217 | 100 | Complete phosphonium cation |

| Fragment [M-C₅H₁₁]⁺ | 146 | 85 | Loss of neopentyl group |

| Fragment [P(C₄H₉)₂]⁺ | 146 | 85 | Di-tert-butylphosphonium |

| Fragment [C₄H₉]⁺ | 57 | 65 | Tert-butyl cation |

| Anion [BF₄]⁻ | 87 | Variable | Tetrafluoroborate anion |

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant